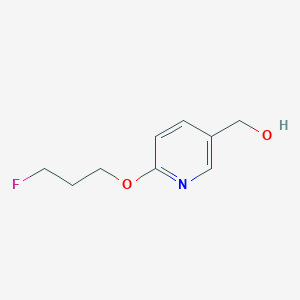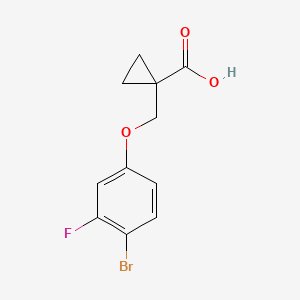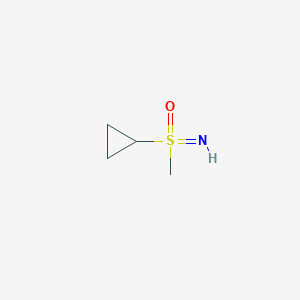
Cyclopropyl (imino)(methyl)-lambda6-sulfanone
Übersicht
Beschreibung
Cyclopropyl (imino)(methyl)-lambda6-sulfanone is a useful research compound. Its molecular formula is C4H9NOS and its molecular weight is 119.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metal-Free Acid-Catalyzed Synthesis
An efficient, metal-free method was reported for constructing α-diarylmethine imino sulfanone via acid-catalyzed 1,6-conjugate addition of sulfoximines to para-quinone methides. This process demonstrates broad functional group tolerance, good to excellent yields, and mild reaction conditions, highlighting its potential in synthesizing complex organic molecules with high atom economy (More et al., 2021).
Chelating Ligands for Homogeneous Catalysis
New heteroditopic imino N-heterocyclic carbenes were explored as chelating ligands in homogeneous catalysis. The synthesis involved several steps, including alkylation, imination, and methylation, leading to stable iminoisopropyl N-heterocyclic carbenes. These compounds, and their sulfur, selenium, and tungsten tetracarbonyl derivatives, were characterized and shown to have potential applications in catalysis (Steiner et al., 2005).
Enantioselective Synthesis
Research on enantioselective access to spirocyclic sultams via chiral Cp(x) -Rhodium(III)-catalyzed annulations was reported. This involves the [3+2] annulation of an N-sulfonyl ketimine and an alkyne, offering a rapid and high-yielding approach to valuable spirocyclic sultams for organic and medicinal chemistry (Pham & Cramer, 2016).
Corrosion Inhibition
Schiff bases derived from sulfanylphenyl imino compounds were investigated as corrosion inhibitors in acidic media. These studies reveal significant decreases in corrosion rates of metals, showing the potential of such compounds in industrial applications where corrosion resistance is crucial (Behpour et al., 2009).
Analytical and Voltammetric Applications
The synthesis and properties of novel fluorine-substituted spirosteroidal thiazolidin-4-one derivatives of sulfa drugs were explored for their analytical and voltammetric applications. These compounds showed promising antimicrobial activities and potential for use in environmental and pharmaceutical analysis (Makki et al., 2016).
Wirkmechanismus
Target of Action
Cyclopropyl (imino)(methyl)-lambda6-sulfanone is a complex compound that likely interacts with multiple targets. For instance, cyclopropyl groups are found in many natural and synthetic compounds with diverse biological activities . Similarly, Schiff bases’ imino-groups are known to grant antimalarial action .
Mode of Action
The cyclopropyl group is known for its unique structural and chemical properties, which make it widespread in natural products and essential for biological activities . The imino group in Schiff bases serves an important role in their biological activity .
Biochemical Pathways
Cyclopropane-containing compounds are known to be involved in diverse biosynthetic pathways . The enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Pharmacokinetics
The cyclopropyl group is known to increase the potency of certain agents . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would likely impact its bioavailability and efficacy.
Result of Action
Compounds containing cyclopropyl and imino groups have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemische Analyse
Biochemical Properties
Cyclopropyl (imino)(methyl)-lambda6-sulfanone plays a significant role in biochemical reactions due to its reactive functional groups. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many substrates . The interaction with these enzymes can lead to the formation of reactive intermediates, affecting the overall metabolic pathways. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . By interacting with key signaling molecules, it can alter the phosphorylation status of proteins, thereby impacting downstream signaling cascades. Furthermore, this compound can disrupt cellular metabolism by inhibiting or activating specific metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and receptors. This compound can act as an enzyme inhibitor by forming stable complexes with the active sites of enzymes, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. The changes in gene expression can lead to alterations in cellular functions and responses to external stimuli.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . The long-term effects of this compound on cellular function have been investigated in both in vitro and in vivo studies. These studies indicate that prolonged exposure to this compound can lead to cumulative changes in cellular metabolism and gene expression, potentially resulting in altered cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . The cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation with glucuronic acid or glutathione, facilitating their excretion from the body. The metabolic pathways of this compound can influence its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria . The targeting signals and post-translational modifications of this compound can direct it to these compartments, where it can exert its effects. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
cyclopropyl-imino-methyl-oxo-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS/c1-7(5,6)4-2-3-4/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTPJYRBBKGUMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



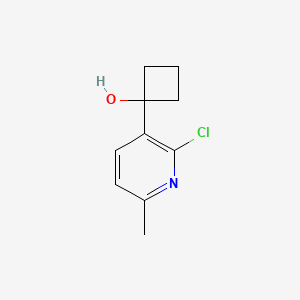

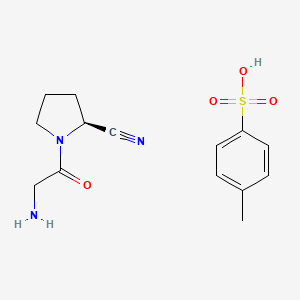
![1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406424.png)
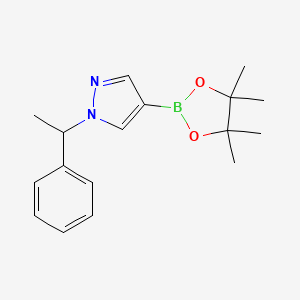
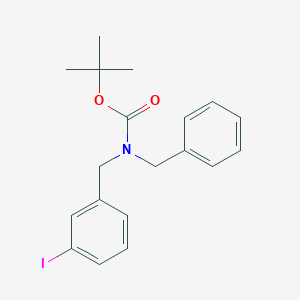
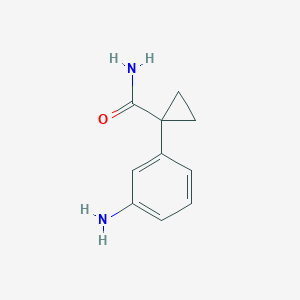
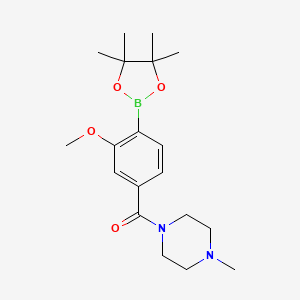
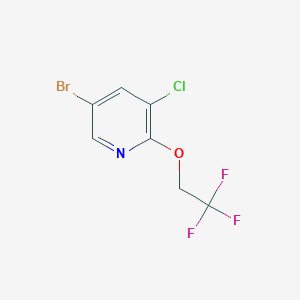
![2-Thiaspiro[3.5]nonan-7-one](/img/structure/B1406435.png)
